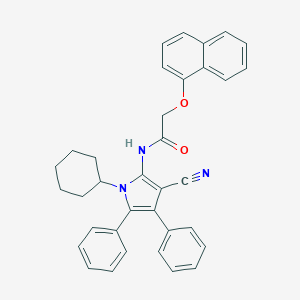
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE is a complex organic compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of the cyano, cyclohexyl, and diphenyl groups. The final step often involves the attachment of the naphthyloxyacetamide moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE include other pyrrole derivatives with different substituents.
Uniqueness
The uniqueness of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-(1-NAPHTHYLOXY)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other pyrrole derivatives.
Propiedades
Fórmula molecular |
C35H31N3O2 |
|---|---|
Peso molecular |
525.6g/mol |
Nombre IUPAC |
N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C35H31N3O2/c36-23-30-33(26-14-4-1-5-15-26)34(27-16-6-2-7-17-27)38(28-19-8-3-9-20-28)35(30)37-32(39)24-40-31-22-12-18-25-13-10-11-21-29(25)31/h1-2,4-7,10-18,21-22,28H,3,8-9,19-20,24H2,(H,37,39) |
Clave InChI |
DQJZDFKHOYQMGA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=C(C(=C2NC(=O)COC3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1CCC(CC1)N2C(=C(C(=C2NC(=O)COC3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B376480.png)
![5-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376481.png)
![5-(4-Chlorophenyl)-2-[(4-phenylpiperazin-1-yl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376482.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl benzoate](/img/structure/B376483.png)
![2-(2-amino-3-cyano-4H-[1]benzothieno[3,2-b]pyran-4-yl)phenyl 2-methylbenzoate](/img/structure/B376484.png)
![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376486.png)
![3-amino-2-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B376487.png)
![3-amino-2-ethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376490.png)
![3-amino-5-(4-methylphenyl)-2-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B376494.png)
![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B376495.png)

![Ethyl 2-[(diphenylacetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B376499.png)
![Ethyl 4-(4-ethoxyphenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B376501.png)
![N-(3-bromophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B376503.png)
